REACTION_CXSMILES
|
[CH:1]([C:4]1[S:5][C:6]([C:9]([O:11]CC)=[O:10])=[CH:7][N:8]=1)([CH3:3])[CH3:2].[OH-].[Li+]>CO.O>[CH:1]([C:4]1[S:5][C:6]([C:9]([OH:11])=[O:10])=[CH:7][N:8]=1)([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1SC(=CN1)C(=O)OCC
|
Name
|
|
Quantity
|
0.079 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The methanol was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ether and brine
|
Type
|
ADDITION
|
Details
|
The aqueous layer was acidified by dropwise addition of dilute hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1SC(=CN1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |